molecular formula C12H22N2O3 B2465838 2-Methoxy-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one CAS No. 2309232-58-2

2-Methoxy-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one

Cat. No. B2465838
CAS RN: 2309232-58-2
M. Wt: 242.319
InChI Key: IJOZFJZWIQUGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazines. TFMPP has been used in scientific research to study its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Synthesis of Complex Organic Compounds

A novel synthetic approach involving base-promoted ring contraction of dihydrodiazepinones to pyrrolinones has been developed, showcasing the versatility of similar compounds in synthetic chemistry. This method is based on the thermal elimination of methanol from tetrahydro-diazepinones, followed by rearrangement under basic conditions to produce pyrrolinones, a class of compounds known for their biological activity (Shutalev & Fesenko, 2014). The plausible mechanism for this rearrangement highlights the compound's role in facilitating the synthesis of biologically relevant structures.

Chemical Reactions and Transformations

The compound's structural features facilitate its involvement in various chemical reactions, such as the double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes, leading to the synthesis of previously unknown symmetric and unsymmetric diazaspiro nonadienes. This process demonstrates the compound's utility in generating novel heterocyclic structures with potential applications in medicinal chemistry and materials science (Attanasi et al., 2001).

Catalytic Processes

Palladium-catalyzed synthesis methods involving oxidative cyclization and alkoxycarbonylation reactions have been explored using structures related to the compound . These methods yield various heterocyclic compounds, such as tetrahydrofurans, which are valuable in organic synthesis and pharmaceutical research (Gabriele et al., 2000). The research underscores the compound's potential in catalysis and the development of new synthetic methodologies.

Antiproliferative Activity

Studies on derivatives structurally similar to "2-Methoxy-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one" have shown antiproliferative activity in vitro, suggesting its potential for development into therapeutic agents. The synthesis and evaluation of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone derivatives have revealed cytotoxic activity against various human cancer cell lines, highlighting the compound's relevance in drug discovery and oncology research (Liszkiewicz, 2002).

properties

IUPAC Name

2-methoxy-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-16-10-12(15)14-5-2-4-13(6-7-14)11-3-8-17-9-11/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOZFJZWIQUGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCN(CC1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

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